3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a chemical compound characterized by its unique molecular structure, which includes a pyrazole ring and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is , and it is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties.
The synthesis of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves several key steps:
The synthesis may involve specific reagents such as thionyl chloride for chlorination or phosphorus oxychloride for activating certain functional groups. Reaction conditions such as temperature, solvent choice, and reaction time are critical to optimizing yield and purity.
The molecular structure of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.20 g/mol |
IUPAC Name | 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one |
Canonical SMILES | CN1CCC(C1=O)N2C=C(C(=N2)N)C |
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions:
These reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to achieve desired products efficiently.
The mechanism of action for 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is primarily attributed to its interaction with biological targets such as enzymes or receptors.
This compound may act as an inhibitor or modulator by binding to active sites on proteins, thereby influencing biochemical pathways. For example, its structural similarity to known inhibitors allows it to compete effectively for binding sites.
Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antimicrobial activities, suggesting potential therapeutic roles in treating various diseases.
The physical properties of 3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one include:
The chemical properties include:
3-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several notable applications in scientific research:
CAS No.: 7432-25-9
CAS No.: 17087-29-5
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: